N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It was first discovered in 2003 and has since been studied extensively for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
Nucleoside and Nucleotide Derivatives : A study explored the synthesis and biological activity of nucleoside and nucleotide derivatives, including their antiviral and cytostatic activity in cell culture. These compounds exhibited significant inhibitory effects on the growth of various cancer cells, suggesting their potential in cancer research and treatment (Petrie et al., 1986).
Pyrazolyl-1-carboxamide Derivatives : Another study focused on the synthesis of pyrazolyl-1-carboxamide derivatives, evaluating their antimicrobial activities. The findings highlight the potential of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Pyrazolo[3,4-d]pyrimidines : Research into pyrazolo[3,4-d]pyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed their structure-activity relationship, indicating their dual potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Chemical Synthesis and Applications
Heterocyclic Synthesis via Enaminones : A study described the synthesis of novel heterocyclic compounds containing the sulfonamide moiety, suggesting their potential applications in COX-2 inhibition, which is relevant for anti-inflammatory and analgesic drug development (Hassan, 2014).
Corrosion Inhibition : Research on hydrazinecarbothioamide compounds as corrosion inhibitors for mild steel in HCl environments highlights the practical applications of such compounds in industrial settings, offering insights into their protective capabilities (Al-amiery et al., 2013).
properties
IUPAC Name |
N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-4-6-12(7-5-9)15(19)17-14-8-13(10(2)18)11(3)21-16(14)20/h4-8H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNNNSJIMLUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.